molecular formula C10H19NO B1375258 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane CAS No. 1488879-96-4

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane

Cat. No.: B1375258
CAS No.: 1488879-96-4
M. Wt: 169.26 g/mol
InChI Key: RDANHLPHVGTRHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane ( 1488879-96-4) is a chemical compound with the molecular formula C 10 H 19 NO and a molecular weight of 169.27 g/mol . It belongs to the class of azaspirocylic compounds, which are valued in medicinal chemistry and drug discovery for their three-dimensional, rigid structures. These spirocyclic frameworks are widely perceived to possess attractive attributes from a drug design perspective due to their unique dimensionality and complexity . Evidence from literature has shown that the inclusion of spirocycles in molecules can lead to tighter and more selective binding to desired targets, improved solubility, and greater metabolic stability . As a specific member of this structural class, this compound serves as a versatile synthetic intermediate or building block for the preparation of more complex molecules . While this exact molecule's mechanism of action is not explicitly documented, structurally similar azaspiroketal motifs have been investigated for their potency-enhancing properties in various research contexts. For instance, related indolyl azaspiroketal Mannich bases have been studied for their anti-tubercular activity, demonstrating improved selectivity and submicromolar activity against Mycobacterium tuberculosis . The core azaspiro[4.5]decane system itself is a subject of ongoing synthetic chemistry research, with studies exploring various methods for its construction . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure the safe handling and use of this compound in accordance with all applicable laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-9(2)7-11-8-10(12-9)5-3-4-6-10/h11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDANHLPHVGTRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC2(O1)CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 7,7 Dimethyl 6 Oxa 9 Azaspiro 4.5 Decane and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, allows for a thorough characterization of the 7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane molecule. These techniques provide information on the chemical environment of each nucleus (chemical shift), scalar couplings between nuclei (J-coupling), and through-space correlations.

The 1D ¹H and ¹³C NMR spectra provide the initial and fundamental information about the molecular structure. The number of signals, their chemical shifts (δ), integration (for ¹H), and multiplicities are key parameters for the initial structural assessment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the two methyl groups, the methylene (B1212753) protons of the piperidine (B6355638) and cyclopentane (B165970) rings, and the NH proton of the secondary amine. The gem-dimethyl groups at the C7 position are diastereotopic and are therefore expected to show separate singlet signals. The protons on the cyclopentane and piperidine rings will appear as complex multiplets due to spin-spin coupling.

The ¹³C NMR spectrum will show distinct resonances for each carbon atom in the molecule. The spiro carbon (C5) is a characteristic quaternary carbon and will appear as a singlet. The chemical shifts of the carbons will be influenced by their proximity to the electronegative oxygen and nitrogen atoms.

Based on the analysis of structurally similar spiro-heterocyclic compounds, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H1, H41.50 - 1.70m
H2, H31.40 - 1.60m
H8, H102.80 - 3.00m
7-CH₃1.25s
7-CH₃'1.20s
9-NH1.80 - 2.50br s

m = multiplet, s = singlet, br s = broad singlet

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1, C424.0 - 26.0
C2, C335.0 - 38.0
C580.0 - 85.0
C775.0 - 80.0
C8, C1045.0 - 50.0
7-CH₃28.0 - 32.0
7-CH₃'25.0 - 29.0

While 1D NMR provides essential information, 2D NMR techniques are indispensable for unambiguously assigning all proton and carbon signals and for elucidating the stereochemistry of the molecule.

Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be observed between the adjacent methylene protons of the cyclopentane ring (H1-H2, H2-H3, H3-H4) and the piperidine ring (H8-NH, NH-H10).

Total Correlation Spectroscopy (TOCSY) extends the correlations beyond directly coupled protons, revealing entire spin systems. For instance, a TOCSY experiment could show correlations between all the protons within the cyclopentane ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will give a cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, HMBC correlations would be expected from the methyl protons (7-CH₃) to the C7 and C6 carbons, and from the methylene protons of the piperidine ring (H8, H10) to the spiro carbon (C5).

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close to each other in space, regardless of whether they are connected through bonds. This is a powerful tool for determining the stereochemistry and conformation of a molecule. In this compound, NOESY can be used to establish the relative orientation of the substituents on the spirocyclic system. For example, spatial correlations between one of the methyl groups and specific protons on the cyclopentane ring would provide insights into the preferred conformation of the molecule.

The spirocyclic nature of this compound imparts significant conformational rigidity to the molecule. However, some degree of conformational flexibility, such as chair-twist-boat interconversions of the piperidine ring, may still exist in solution. Temperature-dependent NMR studies and advanced NOESY experiments, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to study these dynamic processes. By analyzing the changes in chemical shifts and coupling constants at different temperatures, and by quantifying the NOE cross-peak intensities, it is possible to determine the populations of different conformers and the energy barriers for their interconversion.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound by measuring the absorption of infrared radiation. For a molecule like this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its specific structural features.

Expected Characteristic FT-IR Absorption Bands for this compound:

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchSecondary Amine3300-3500Medium-Weak
C-H Stretch (asymmetric)CH₃~2960Strong
C-H Stretch (symmetric)CH₃~2870Medium
C-H Stretch (asymmetric)CH₂~2925Strong
C-H Stretch (symmetric)CH₂~2855Medium
N-H BendSecondary Amine1550-1650Variable
C-H Bend (scissoring)CH₂~1465Medium
C-H Bend (asymmetric)CH₃~1450Medium
C-H Bend (symmetric)CH₃~1375Medium (often a doublet for gem-dimethyl)
C-O-C Stretch (asymmetric)Ether1050-1150Strong
C-N StretchAliphatic Amine1020-1250Medium-Weak

Note: The exact positions and intensities of these bands can be influenced by the specific molecular environment and intermolecular interactions, such as hydrogen bonding.

X-ray Diffraction Crystallography for Solid-State Structure Determination

For a chiral molecule like a derivative of 6-oxa-9-azaspiro[4.5]decane, single-crystal X-ray diffraction is invaluable for determining the absolute configuration of its stereocenters. By analyzing the diffraction pattern of a suitable single crystal, it is possible to unambiguously establish the spatial arrangement of the atoms.

The spiro[4.5]decane framework consists of two fused rings, and the conformation of these rings in the solid state can be precisely determined by X-ray diffraction. The five-membered oxazolidine (B1195125) ring can adopt several low-energy conformations, such as the envelope or twist forms. In the envelope conformation, four atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Similarly, the six-membered cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. However, the fusion at the spiro center can introduce distortions. The specific conformation adopted in the crystal lattice is influenced by a combination of intramolecular steric effects and intermolecular packing forces. The analysis of torsional angles obtained from crystallographic data allows for a detailed description of these conformations.

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. This data is then used to verify the empirical formula of a newly synthesized compound.

For this compound, the molecular formula is C₁₀H₁₉NO. The theoretical elemental composition can be calculated from the atomic weights of its constituent elements.

Theoretical Elemental Composition of C₁₀H₁₉NO:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.0110120.170.96
Hydrogen (H)1.0081919.15211.32
Nitrogen (N)14.01114.018.28
Oxygen (O)16.00116.009.45
Total 169.262 100.00

Experimental results from a CHN analysis of a pure sample of this compound would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% deviation.

Advanced Morphological and Surface Characterization (as applied to catalysts or synthesized materials)

While this compound is a discrete molecule, it or its derivatives could be used as ligands in catalysts or as building blocks for functional materials. In such applications, the morphology and surface characteristics of the resulting material are crucial for its performance.

Field Emission Scanning Electron Microscopy (FE-SEM) is a high-resolution imaging technique that uses a focused beam of electrons to scan the surface of a sample. It provides detailed information about the surface topography, morphology, and composition.

If this compound were incorporated into a catalytic system, for example, by immobilization on a solid support, FE-SEM could be used to visualize the distribution of the catalyst on the support material. Images from FE-SEM would reveal the particle size, shape, and surface texture of the catalyst, which can significantly impact its activity and selectivity. At high magnifications, it would be possible to observe the fine details of the surface structure, such as porosity and the presence of any agglomerates. This information is critical for optimizing the synthesis of such materials and understanding their structure-property relationships.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique used to visualize the morphology, size, and crystalline structure of materials at the nanoscale. For a crystalline organic compound like this compound, TEM analysis would provide critical insights into its solid-state structure.

A hypothetical TEM study of this compound would involve dispersing a sample onto a TEM grid and irradiating it with a high-energy electron beam. The resulting images would reveal the shape and size of the crystals or particles. Furthermore, selected area electron diffraction (SAED) patterns could be generated to determine the crystalline nature of the material.

Hypothetical Research Findings:

If subjected to TEM analysis, it would be possible to determine characteristics such as:

Morphology: The shape of the crystals (e.g., needles, plates, prisms).

Particle Size Distribution: The range and average size of the individual particles.

Crystallinity: Confirmation of a crystalline or amorphous structure through diffraction patterns.

Lattice Fringes: In high-resolution TEM (HR-TEM), the arrangement of molecules in the crystal lattice could be visualized.

Without experimental data, a specific data table cannot be generated. However, a representative table for such findings would be structured as follows:

ParameterHypothetical Observation for this compound
Morphology Prismatic, needle-like crystals
Average Particle Size 100 - 500 nm
Crystallinity Crystalline (Confirmed by SAED)
Interplanar Spacing d-spacing values calculated from diffraction patterns

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a widely used technique for determining the specific surface area of a solid material. It involves the physisorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. The amount of gas adsorbed at various pressures allows for the calculation of the surface area.

For a molecular solid like this compound, BET analysis would typically be relevant if the material is prepared in a way that generates significant porosity, for instance, through specific crystallization methods or formulation into a composite material. For a non-porous, bulk crystalline solid, the specific surface area would be expected to be very low.

Hypothetical Research Findings:

A BET analysis would yield an adsorption-desorption isotherm, from which several parameters can be derived:

Specific Surface Area (m²/g): A measure of the total surface area available for gas adsorption.

Pore Volume (cm³/g): The total volume of pores within the material.

Pore Size Distribution: The distribution of pore sizes within the material.

The shape of the isotherm can also provide qualitative information about the pore structure (microporous, mesoporous, or macroporous).

A data table summarizing hypothetical BET analysis results would look like this:

ParameterHypothetical Value for this compound
BET Specific Surface Area < 1 m²/g (Assuming a non-porous crystalline solid)
Total Pore Volume Not Applicable (For non-porous material)
Average Pore Diameter Not Applicable (For non-porous material)
Isotherm Type Type II or III (Indicative of non-porous or macroporous solid)

It is crucial to reiterate that the information presented in the tables above is hypothetical and serves to illustrate the type of data obtained from TEM and BET analyses. Specific, scientifically accurate data for this compound would require experimental investigation.

Derivatization and Functionalization Strategies for 7,7 Dimethyl 6 Oxa 9 Azaspiro 4.5 Decane Systems

Introduction of Diverse Functional Groups on the Spirocyclic Core

The functionalization of the 7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane core primarily targets the secondary amine at the 9-position, which serves as a versatile handle for introducing a wide array of chemical moieties. Standard chemical transformations can be employed to append functional groups that can alter the molecule's polarity, basicity, and potential for hydrogen bonding, thereby influencing its biological interactions.

Key functionalization reactions at the N-9 position include:

N-Alkylation: Introduction of alkyl or substituted alkyl groups.

N-Acylation: Formation of amides through reaction with acyl chlorides or carboxylic acids.

N-Sulfonylation: Creation of sulfonamides by reacting with sulfonyl chlorides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkyl derivatives.

These modifications allow for the systematic exploration of structure-activity relationships (SAR). For instance, a simple reaction of a spirocyclic iodide precursor with sodium azide, followed by reduction, can yield a primary amine, which can be further derivatized. nih.gov Such straightforward modifications using common reactions allow for the rapid synthesis of diverse oxa-spirocyclic molecules, including amino acids, diamines, and aminosulfonyl chlorides, suitable for medicinal chemistry programs. nih.gov

Reaction TypeReagent ExampleFunctional Group IntroducedPotential Impact
N-AcylationAcetyl Chloride-C(O)CH₃ (Amide)Neutralizes basicity, adds hydrogen bond acceptor.
N-SulfonylationBenzenesulfonyl Chloride-SO₂Ph (Sulfonamide)Introduces acidic N-H, adds bulky group.
N-AlkylationMethyl Iodide-CH₃ (Tertiary Amine)Increases basicity and lipophilicity.
Reductive AminationAcetone, NaBH(OAc)₃-CH(CH₃)₂ (Isopropyl)Adds branched alkyl group, increases steric bulk.

Analog Synthesis and Structural Variations of Oxa-Aza Spiro[4.5]decanes

Analog synthesis involves the systematic modification of the core spirocyclic structure to probe the impact of topology and stereochemistry on biological activity. For oxa-aza spiro[4.5]decane systems, this can involve altering substituents on both the oxacycloalkane and azacycloalkane rings, changing the ring sizes, or modifying the spiro-center's environment.

In a study focused on 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, researchers performed systematic modifications to explore SAR. nih.gov Starting with a parent compound, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a number of analogs were synthesized. nih.gov These included variations at different positions on the tetrahydrofuran (B95107) ring, demonstrating the importance of substitution patterns. nih.gov

Examples of structural variations include:

Substitution on the Carbon Rings: Introducing or modifying substituents, such as the gem-dimethyl group in the target compound, can influence conformation and interaction with biological targets.

Ring Size Variation: Synthesizing analogs with pyrrolidine (B122466) (spiro[3.4]) or azepane (spiro[4.6]) rings instead of the piperidine (B6355638) ring can alter the spatial arrangement of functional groups.

Isomeric Scaffolds: Exploring different positional isomers, such as 1-oxa-7-azaspiro[4.5]decane or 2-oxa-8-azaspiro[4.5]decane, allows for the evaluation of the relative orientation of the heteroatoms.

Analog TypeModification ExampleRationaleReference Compound
Side-chain HomologationReplacement of a 2-methyl with a 2-ethyl group.Probe sensitivity to alkyl chain length.2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov
Functional Group BioisostereConversion of a 3-keto group to a 3-methylene group.Evaluate the role of the carbonyl oxygen.2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov
Functional Group ModificationConversion of a 3-keto group to a 3-oxime.Introduce hydrogen-bonding potential and alter electronics.2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one nih.gov
Positional IsomerismSynthesis of 8-oxa-2-azaspiro[4.5]decane. researchgate.netAlter the relative positions of the heteroatoms.Oxa-aza spiro[4.5]decane core

Generation of Compound Libraries Based on the Spirocyclic Scaffold

The this compound scaffold is an ideal starting point for the construction of compound libraries for high-throughput screening. Its rigid, three-dimensional structure provides a well-defined orientation for appended substituents, which can lead to improved target affinity and selectivity compared to more flexible or "flat" molecules.

The synthesis of a 162-member compound library derived from a single 1-oxa-7-azaspiro[4.5]decane precursor highlights the utility of this approach. nih.gov The strategy involved a multistage divergence, introducing diversity by:

Separating two spirocyclic diastereomers.

Elaborating each diastereomer into different scaffolds using various reagents.

Employing multiple modes of nitrogen diversification for each scaffold. nih.gov

This "diversity by divergence" strategy allows for the efficient generation of a large set of related yet distinct molecules from a common intermediate. The N-9 position of the this compound core is the primary diversification point, allowing for parallel synthesis of a library of amides, sulfonamides, ureas, and tertiary amines by reacting the core with a diverse set of building blocks.

ScaffoldDiversification PointBuilding Block Class (R-X)Resulting Library Member Class
This compoundN-9 PositionCarboxylic Acids / Acyl Chlorides (R-COCl)Amides
Sulfonyl Chlorides (R-SO₂Cl)Sulfonamides
Isocyanates (R-NCO)Ureas
Aldehydes / Ketones (R-CHO) + ReductantTertiary Amines

Strategic Prodrug Derivatization

The basic nitrogen atom in the this compound core means the compound will likely be protonated at physiological pH. While this can be beneficial for aqueous solubility, it can hinder passive diffusion across biological membranes, such as the blood-brain barrier. A strategic prodrug approach involves temporarily masking this amine functionality with a promoiety that is cleaved in vivo to release the active parent drug. nih.gov

Several prodrug strategies are applicable to secondary amines:

N-Acyloxyalkyl Carbamates: These tripartite systems are designed to be hydrolyzed by esterase enzymes, triggering a cascade that releases the parent amine, carbon dioxide, and an aldehyde. researchgate.net

N-Mannich Bases: These can be designed to release the parent amine under physiological conditions, with reactivity correlating to the acidity of the parent amide and the basicity of the amine. nih.gov

Amides and Carbamates: While generally more stable, specific amides and carbamates can be designed for enzymatic cleavage, for instance, by peptidases if an amino acid is used as the promoiety. nih.govresearchgate.net

The choice of promoiety is critical and aims to create a chemically stable entity that improves physicochemical properties and is efficiently cleaved at the desired site of action without producing toxic byproducts. nih.gov For example, spirapril (B1681985) is an approved drug that acts as an ethyl ester prodrug, which is biotransformed into the active carboxylic acid, spiraprilat. nih.gov

Prodrug StrategyPromoiety ExampleCleavage MechanismPrimary Advantage
N-Acyl AmidesAmino Acid (e.g., Valine)Enzymatic (Amidases/Peptidases)Can target peptide transporters. researchgate.net
N-Acyloxyalkyl Carbamates-C(O)O-CH(R)-O-C(O)R'Enzymatic (Esterases) followed by chemical decomposition. researchgate.netTunable release rates based on ester structure.
N-Phosphoryloxymethyl Derivatives-CH₂-O-PO(OH)₂Enzymatic (Phosphatases) followed by chemical decomposition.Greatly enhances aqueous solubility.

Diversification through Post-Spirocyclization Transformations

One powerful strategy involves a tandem reaction sequence. For example, a Claisen rearrangement followed by an intramolecular oxa-Michael addition has been used to construct novel spirocyclic scaffolds. beilstein-journals.org Such a sequence, performed on a pre-formed spirocycle, can introduce new rings and stereocenters in a controlled manner.

Other potential post-spirocyclization transformations could include:

Ring-Opening/Ring-Closing Reactions: Selectively opening one of the rings (e.g., via lactam hydrolysis if a carbonyl were present) and re-closing it in a different manner to generate a rearranged scaffold.

C-H Functionalization: Directing reactions to activate and substitute specific C-H bonds on the carbocyclic portion of the scaffold, a modern approach to derivatization.

Radical Transformations: Using radical reactions, such as a decarboxylative borylation, to convert functional groups like carboxylic acids into versatile boronate esters on the spirocyclic core. nih.gov

These advanced methods significantly expand the chemical space accessible from a single spirocyclic precursor, enabling the generation of highly complex and unique molecular architectures.

Q & A

Q. Table 1. Common Impurities in Spirocyclic Syntheses

Impurity NameCAS NumberDetection MethodReference
8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione21098-11-3HPLC-UV (λ = 254 nm)
8,8'-(Butane-1,4-diyl)bis(8-azaspiro[4.5]decane-7,9-dione)257877-44-4LC-MS (m/z 449.2 [M+H]⁺)

Q. Table 2. Spectral Benchmarks for Structural Confirmation

TechniqueKey SignalsReference
IR1715 cm⁻¹ (C=O stretch)
UV-Visλ_max = 285 nm (π→π* transition)
¹H NMRδ 1.2 ppm (geminal dimethyl groups)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane
Reactant of Route 2
7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.